3-(4-Methoxy-benzyloxy)-phenylamine

Übersicht

Beschreibung

“3-(4-Methoxy-benzyloxy)-phenylamine” is a chemical compound with the molecular formula C22H23NO3 . It has a molecular weight of 349.43 . It is a yellow solid at room temperature .

Physical And Chemical Properties Analysis

“3-(4-Methoxy-benzyloxy)-phenylamine” is a yellow solid at room temperature . It has a molecular weight of 349.43 . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored and handled.Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis Applications

Compounds like benzoxaboroles, which share structural similarities with "3-(4-Methoxy-benzyloxy)-phenylamine," have been extensively studied for their unique properties and applications in organic synthesis. Benzoxaboroles are derivatives of phenylboronic acids and have been recognized for their roles as building blocks and protecting groups in organic synthesis. Additionally, certain benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their significance in medicinal chemistry and drug design (Adamczyk-Woźniak et al., 2009).

Biological Activity and Antimicrobial Applications

Another area of interest is the study of aromatic compounds' biodegradation, with Escherichia coli being used as a model system. Research has demonstrated E. coli's ability to metabolize various aromatic acids and amines, indicating potential applications in bioremediation and the understanding of microbial pathways in aromatic compound degradation (Díaz et al., 2001).

Antineoplastic and Pharmacological Significance

Investigations into novel synthetic compounds for antineoplastic purposes have uncovered a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones. These compounds have shown promising cytotoxic properties and potential as antineoplastic drug candidates. Their modes of action include apoptosis induction, generation of reactive oxygen species, and modulation of multi-drug resistance, emphasizing their importance in cancer research and therapy (Hossain et al., 2020).

Toxicity and Safety Profiles

Research on compounds related to "3-(4-Methoxy-benzyloxy)-phenylamine" has also focused on understanding their toxicity profiles. Studies on various species, including laboratory animals, have sought to elucidate the toxicological aspects and safety profiles of these compounds, contributing to the development of safer pharmaceuticals (Hardman et al., 1973).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, which this compound may be involved in, play a significant role in the synthesis of various organic compounds .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

It’s worth noting that the conditions for suzuki–miyaura cross-coupling reactions are generally mild and tolerant to various functional groups .

Eigenschaften

IUPAC Name |

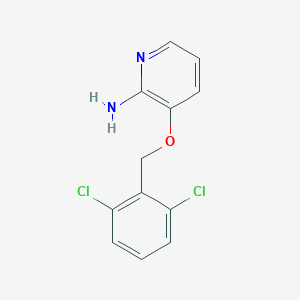

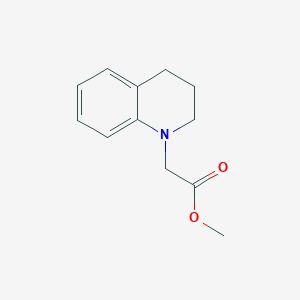

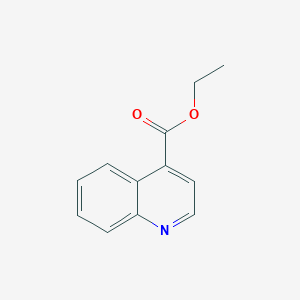

3-[(4-methoxyphenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJXUWGQYJSOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methoxy]aniline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)